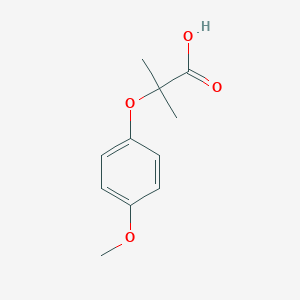

2-(4-甲氧基苯氧基)-2-甲基丙酸

描述

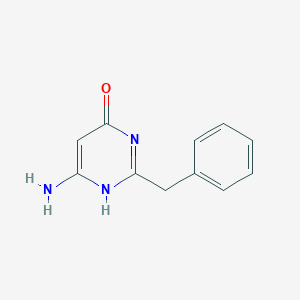

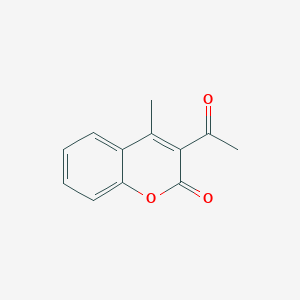

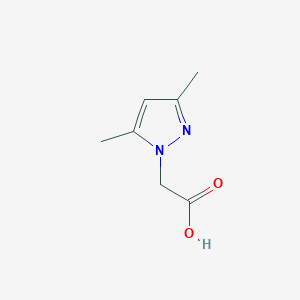

2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a chemical compound that has been studied for its interesting chemical behavior, particularly in the context of its one-electron oxidation reactions. The compound is closely related to 2-(4-methoxyphenyl)-2-methylpropanoic acid, which has been examined for its reactivity upon oxidation in aqueous solutions .

Synthesis Analysis

The synthesis of related compounds, such as Schiff bases derived from vanillin and p-anisidine, has been reported. These compounds are synthesized using a stirrer method in a water solvent, indicating that similar methods could potentially be applied to the synthesis of 2-(4-methoxyphenoxy)-2-methylpropanoic acid. The synthesis process is relatively quick, taking about 30 minutes, and can yield high purity products as indicated by a 95% yield for the related Schiff base compounds .

Molecular Structure Analysis

Spectroscopic investigations, including FTIR and GC-MS, have been used to characterize the molecular structure of related compounds. For instance, the Schiff base compounds show typical absorption of imine groups and a clear molecular ion peak indicating the relative molecular mass. These techniques could be applied to determine the molecular structure of 2-(4-methoxyphenoxy)-2-methylpropanoic acid as well .

Chemical Reactions Analysis

The one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid has been studied, showing that the compound does not provide direct evidence for the formation of an intermediate radical cation but rather undergoes decarboxylation to form a 4-methoxycumyl radical. This suggests that the compound has a high reactivity upon oxidation, with a decarboxylation rate constant greater than 1 x 10^7 s^-1 .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting point and solubility, have been observed, with melting points ranging from 128-130°C and varying solubility in water and NaOH. These properties are important for understanding the behavior of the compound in different environments and could be relevant for 2-(4-methoxyphenoxy)-2-methylpropanoic acid as well. Chemical properties such as antioxidant activity have been tested using methods like the DPPH method, which could also be applicable to 2-(4-methoxyphenoxy)-2-methylpropanoic acid to determine its potential antioxidant properties .

科学研究应用

合成和药用应用

- 高效合成强效PPARpan激动剂:2-(4-甲氧基苯氧基)-2-甲基丙酸在高效合成强效PPARpan激动剂中被使用,重点放在高度选择性的碳硫键形成和异丁酸基团(Guo et al., 2006)的引入。

化学合成和反应

碳水化合物的De Novo合成:该化合物参与醛缩反应合成碳水化合物,如L-克拉地诺糖,突出其在复杂化学合成(Montgomery, Pirrung, & Heathcock, 1990)中的作用。

单电子氧化研究:它被用于研究水溶液中的单电子氧化,提供了有关自由基阳离子和结构效应对反应性的影响(Bietti & Capone, 2008)的见解。

环境和生物应用

环丙司特降解研究:该酸参与了环丙司特降解途径的研究,环丙司特是一种降脂药物,在不同条件下,有助于理解药物对环境的影响(Dulayymi et al., 1993)。

木质素模型化合物的代谢:对2-(4-甲氧基苯氧基)-2-甲基丙酸的研究对于理解某些细菌对木质素模型化合物的代谢至关重要,有助于我们了解生物降解过程的知识(Vicuña et al., 1987)。

分析化学应用

高效液相色谱法测定硫醇:该化合物在生物重要硫醇的高效液相色谱法(HPLC)中作为荧光标记试剂使用,展示了其在分析化学(Gatti, Cavrini, Roveri, & Pinzauti, 1990)中的作用。

MBR技术处理除草剂:它是关于在废水中处理除草剂如2,4-D和美可普的研究的一部分,突出了其在减少有毒除草剂中的环境应用(Ghoshdastidar & Tong, 2013)。

属性

IUPAC Name |

2-(4-methoxyphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXBNNMNAWNFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169928 | |

| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |

CAS RN |

17509-54-5 | |

| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017509545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)